3-Deoxyaphidicolin

Descripción general

Descripción

3-Deoxyaphidicolin is a diterpenoid compound derived from aphidicolin, a naturally occurring tetracyclic diterpenoid. It is known for its unique structure and significant biological activities, particularly its role as an inhibitor of DNA polymerase α. This compound is produced by certain fungi, including Cephalosporium aphidicola and Phoma betae .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxyaphidicolin involves the heterologous expression of biosynthetic genes in fungal hosts. The genes responsible for the biosynthesis of aphidicolin, including geranylgeranyl diphosphate synthase, terpene synthase, and monooxygenases, are introduced into a suitable fungal host such as Aspergillus oryzae. This process results in the production of aphidicolan-16β-ol, which can be further converted to this compound .

Industrial Production Methods: Industrial production of this compound follows similar biosynthetic pathways, utilizing genetically engineered fungal strains to optimize yield and efficiency. The process involves fermentation under controlled conditions, followed by extraction and purification of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Deoxyaphidicolin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation reactions can differentiate 1,3-glycols, leading to the formation of ketones .

Common Reagents and Conditions:

Oxidation: Sodium periodate is used to cleave glycols, resulting in ketones.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: Halogenation reactions can be performed using reagents like thionyl chloride.

Major Products: The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Inhibition of DNA Polymerases

3-Deoxyaphidicolin is primarily recognized for its role as an inhibitor of DNA polymerase alpha. Studies have demonstrated that it possesses approximately one-third the activity of aphidicolin in inhibiting this enzyme, which is crucial for DNA replication.

Key Findings

- The compound has shown significant inhibition of in vivo DNA synthesis in cellular models, indicating its potential utility in experimental settings for studying DNA replication processes .

Cancer Research

The antitumor properties of this compound are notable, particularly due to its specificity for eukaryotic DNA polymerases. While aphidicolin has been tested in clinical trials, modifications like this compound may offer insights into developing more effective cancer therapies.

Case Studies

- In Vitro Studies : Research indicates that this compound has been effective against various human tumor cell lines, demonstrating growth-inhibitory effects that could be leveraged for therapeutic applications .

- Cell Cycle Synchronization : The compound can induce cell cycle arrest at the G1/S boundary, making it useful for synchronizing mammalian cell cultures in experimental setups .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound has been critical in elucidating its biological activity. Modifications to the hydroxyl groups on the aphidicolane ring have been systematically studied to assess their impact on inhibitory efficacy.

Research Insights

- Hydroxyl groups at positions 16 and 17 are essential for maintaining inhibitory activity against DNA polymerase alpha. In contrast, the absence of the 3a-hydroxyl group does not significantly diminish activity, suggesting that other structural features may compensate for this modification .

Comparative Data Table

The following table summarizes key findings related to the inhibitory activity of this compound compared to other derivatives:

| Compound | IC50 (µg/ml) | Activity Level Compared to Aphidicolin |

|---|---|---|

| Aphidicolin | 0.44 | Baseline (100%) |

| This compound | 0.89 | ~33% |

| Aphidicolin-17-monoacetate | - | Inactive |

| 17-Acetylaphidicolin | - | ~10% weaker than aphidicolin |

Future Directions and Research Potential

The ongoing exploration of this compound's applications suggests several avenues for future research:

- Novel Therapeutics : Investigating modifications that enhance solubility while retaining inhibitory potency could lead to new cancer treatments.

- Mechanistic Studies : Further studies into the detailed mechanisms by which this compound interacts with DNA polymerases could provide insights into its selectivity and potential side effects.

Mecanismo De Acción

3-Deoxyaphidicolin exerts its effects by specifically inhibiting DNA polymerase α. This inhibition blocks the binding of deoxycytidine triphosphate at the active site of the enzyme, thereby halting DNA replication. The compound’s unique structure allows it to interact with the enzyme’s active site, preventing the incorporation of nucleotides into the growing DNA strand .

Comparación Con Compuestos Similares

Aphidicolin: The parent compound, known for its potent inhibition of DNA polymerase α.

Aphidicolan-16β-ol: An intermediate in the biosynthesis of aphidicolin and its derivatives.

Aphidicolin-17-monoacetate: A derivative with similar biological activities but different pharmacokinetic properties

Uniqueness: 3-Deoxyaphidicolin is unique due to its specific inhibition of DNA polymerase α and its distinct structural features. Unlike aphidicolin, it lacks certain hydroxyl groups, which may influence its interaction with the enzyme and its overall biological activity .

Actividad Biológica

3-Deoxyaphidicolin is a tetracyclic diterpenoid that has garnered attention due to its biological activity, particularly as an inhibitor of DNA polymerase α. This compound is a derivative of aphidicolin, which is known for its potent antimitotic and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

This compound functions primarily as a selective inhibitor of eukaryotic DNA polymerases, particularly DNA polymerase α. It acts through competitive inhibition with respect to deoxycytidine triphosphate (dCTP). Studies have demonstrated that this compound inhibits DNA synthesis in various cell types, including HeLa cells and sea urchin embryos, without affecting RNA or protein synthesis. The inhibition is characterized by a Ki value of approximately 0.44 µg/ml, indicating a strong affinity for the enzyme compared to other dNTPs .

Comparative Inhibition Data

| Compound | Ki Value (µg/ml) | Target Enzyme |

|---|---|---|

| This compound | 0.44 | DNA Polymerase α |

| Aphidicolin Monoacetate | 0.89 | DNA Polymerase α |

The specificity of this compound is notable; it does not inhibit DNA polymerases β and γ, which are involved in different cellular processes . This selective inhibition allows for targeted applications in research and potential therapeutic settings.

Antitumor Effects

Research indicates that this compound exhibits cytotoxic effects against various human tumor cell lines. The compound's ability to halt DNA replication makes it a candidate for further exploration in cancer therapy. However, like its parent compound aphidicolin, it faces challenges related to solubility and metabolic stability, which limit its clinical application .

Antiparasitic Activity

Recent studies have highlighted the leishmanicidal properties of this compound. It has shown significant activity against Leishmania species at concentrations as low as 0.19 µM without cytotoxic effects on mammalian cells. This suggests potential for development as an antiparasitic agent .

Case Studies and Research Findings

- Inhibition in Sea Urchin Embryos : In vivo studies demonstrated that treatment with this compound resulted in delayed cleavage of fertilized sea urchin eggs due to inhibited DNA synthesis, indicating its potent biological activity .

- Cytotoxicity in Human Tumor Cells : A study conducted on various human tumor cell lines revealed that this compound exhibited significant growth-inhibitory effects, reinforcing its potential utility in cancer treatment .

Structural Insights

The structural analysis of the interaction between this compound and DNA polymerase α provides insights into its inhibitory mechanism. The compound binds near the nucleotide-binding site, disrupting the incorporation of dCTP into the growing DNA strand. This structural understanding is crucial for the design of more effective derivatives with improved pharmacological profiles .

Propiedades

IUPAC Name |

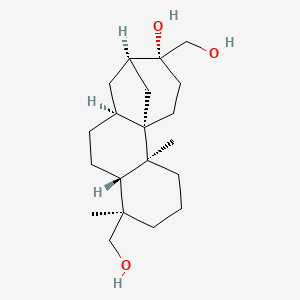

(1S,2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(12-21)6-3-7-18(2)16(17)5-4-14-10-15-11-19(14,18)8-9-20(15,23)13-22/h14-16,21-23H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWTVINEPPOCLA-DTMQFJJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(CO)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@]2([C@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85483-00-7 | |

| Record name | 3-Deoxyaphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085483007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 3-Deoxyaphidicolin?

A1: this compound is a potent and selective inhibitor of eukaryotic DNA polymerase alpha (Pol α) [1, 2, 3]. It acts by competitively binding to the enzyme's active site, preventing the incorporation of deoxycytidine triphosphate (dCTP) into the growing DNA strand [1, 2]. This inhibition disrupts DNA synthesis and consequently, cell division.

Q2: What are the potential applications of this compound?

A2: Due to its specific inhibition of DNA polymerase alpha, this compound serves as a valuable tool in research:

Q3: How is this compound produced?

A3: this compound can be obtained through:

Q4: What are the limitations of current research on this compound?

A4: While research highlights the potential of this compound, several aspects require further investigation:

- : Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate.

- : Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase a, this compound and aphidicoln-17-monoacetate.

- : this compound and Aphidi-colin Analogues as Phytotoxins from Phoma betae

- : Obtenção de derivados dos terpenos enidrina e afidicolina por biotransformação e semi-síntese e avaliação da atividade leishmanicida

- : Total Biosynthesis of Diterpene Aphidicolin, a Specific Inhibitor of DNA Polymerase α: Heterologous Expression of Four Biosynthetic Genes in Aspergillus oryzae

- : Phytotoxicity of the New Metabolites Produced by Phoma betae, the Cause of Phoma Root Rot and Leaf Spot in Sugar Beet (Beta vulgaris L.)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.